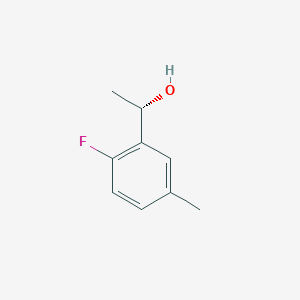
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the enantioselective reduction of 2-Fluoro-5-methylacetophenone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Fluoro-5-methylacetophenone.
Reduction: 2-Fluoro-5-methylphenylethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
科学研究应用
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro group can enhance binding affinity and selectivity, while the chiral center can influence the compound’s stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- (1S)-1-(2-Fluoro-4-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-3-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-6-methylphenyl)ethan-1-OL
Uniqueness
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The chiral center also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral recognition studies.
属性
CAS 编号 |
911218-04-7 |
|---|---|
分子式 |
C9H11FO |
分子量 |
154.18 g/mol |
IUPAC 名称 |
(1S)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 |
InChI 键 |
URFIFPHJQPTBGO-ZETCQYMHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)F)[C@H](C)O |
规范 SMILES |
CC1=CC(=C(C=C1)F)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


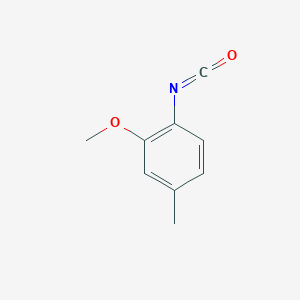

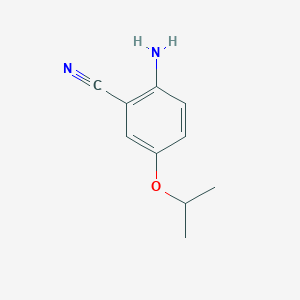
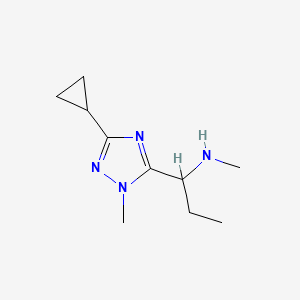

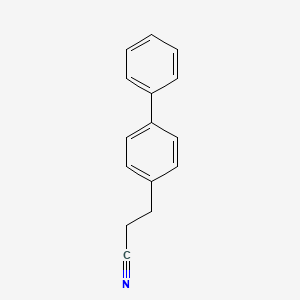
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)

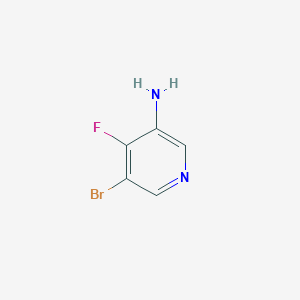
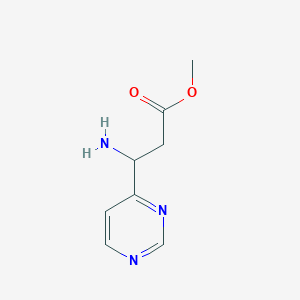
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
